![molecular formula C14H15N3O3S B2511427 N-(2-(4-Methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamid CAS No. 957298-65-6](/img/structure/B2511427.png)
N-(2-(4-Methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C14H15N3O3S and its molecular weight is 305.35. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Diese Verbindung wurde auf ihre potenziellen Antitumoreigenschaften untersucht . Der Pharmakophor-Hybridisierungsansatz wird häufig für die Entwicklung von arzneimittelähnlichen kleinen Molekülen mit Antitumoreigenschaften verwendet . Die Struktur der synthetisierten Verbindung wurde durch 1H, 13C, 2D-NMR- und LC-MS-Spektren bestätigt . Die in-vitro-Antitumoraktivität der Titelverbindung wurde untersucht .
Inhibitor für EGFR/VEGFR-2
Die Verbindung wurde als vielversprechender EGFR/VEGFR-2-Inhibitor identifiziert . Strukturelle Bioinformatikmethoden, einschließlich Dichtefunktionaltheorie, Moleküldocking, Moleküldynamiksimulation, pharmakokinetische und arzneimittelähnliche Modelle, wurden verwendet, um dies zu identifizieren .
Behandlung von Triple-negativem Krebs
Die Verbindung und ihre modifizierten Derivate wurden auf ihre therapeutische Aktivität gegen EGFR und VEGFR-2 bei der Behandlung von triple-negativem Krebs über einen in-silico-Ansatz untersucht .
Verbesserung der Schlafintensität
Es gibt eine Reihe von 5-HT2A-Inversagonisten, die bei Ratten, wenn sie verabreicht werden, sowohl die Stadien des NREM-Schlafs festigen, was zu weniger Erwachenszeiten führt, als auch eine physiologische Messung der Schlafintensität erhöhen .
Wirkmechanismus
Target of Action
The primary targets of N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide are the RET, EGFR, and VEGFR tyrosine kinases . These kinases play a crucial role in various cellular processes, including cell growth, differentiation, and survival .
Mode of Action
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide acts as a small molecule tyrosine kinase inhibitor (TKI). It competes with ATP binding sites on the receptors, thereby inhibiting the kinase activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to a decrease in tumor-induced neo-angiogenesis, tumor cell survival, proliferation, and signaling .
Biochemical Pathways
The compound’s action affects several biochemical pathways. By inhibiting the RET, EGFR, and VEGFR tyrosine kinases, N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide disrupts the signaling pathways that these kinases regulate . These pathways are involved in various cellular processes, including cell growth, differentiation, and survival .
Pharmacokinetics
It is known that the compound exhibits high selectivity for its target kinases, suggesting that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide’s action are primarily related to its inhibition of the RET, EGFR, and VEGFR tyrosine kinases . By inhibiting these kinases, the compound disrupts the signaling pathways they regulate, leading to a decrease in tumor-induced neo-angiogenesis, tumor cell survival, proliferation, and signaling .
Biologische Aktivität
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is C19H23N3O3S, with a molar mass of approximately 373.47 g/mol. The structure features a thieno[3,4-c]pyrazole core, which is significant for its pharmacological properties. The presence of the methoxy and oxido groups contributes to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common route includes the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole framework. Subsequent modifications can introduce various substituents that enhance biological activity.
Anticancer Activity
Research has indicated that N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide exhibits significant anticancer properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, derivatives of this compound have shown selective antiproliferative activity against breast cancer cell lines (MCF-7), with IC50 values ranging from 1.2 to 5.3 μM .
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity . Studies utilizing DPPH and FRAP assays revealed that it possesses pronounced antioxidant capacity, which may contribute to its anticancer effects by preventing oxidative stress in cells . The antioxidant ability was confirmed through experiments where the compound was tested against oxidative stress induced by tert-butyl hydroperoxide in tumor cells .
Antibacterial Activity
In addition to anticancer properties, N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide has shown antibacterial activity against Gram-positive strains such as Enterococcus faecalis, with minimal inhibitory concentrations (MIC) reported at 8 μM .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Cell Proliferation : By disrupting cellular signaling pathways crucial for cancer cell growth.
- Oxidative Stress Modulation : Acting as an antioxidant to reduce reactive oxygen species (ROS) levels in cells.
- Targeting Bacterial Metabolism : Interfering with metabolic pathways in bacteria leading to their death.
Case Studies and Research Findings
Several studies have investigated the biological activities of N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide and its derivatives:
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9(18)15-14-12-7-21(19)8-13(12)16-17(14)10-3-5-11(20-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPSXUJFIYJWLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.